molecular formula C20H24N2O4 B1583384 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro- CAS No. 7381-13-7

2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-

Cat. No. B1583384
CAS RN: 7381-13-7
M. Wt: 356.4 g/mol
InChI Key: HXZRLUTUNSQNCG-UHFFFAOYSA-N
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Description

“2H-Azepin-2-one, hexahydro-1-methyl-” is a chemical compound with the formula C7H13NO . It is also known by other names such as N-Methyl-ε-caprolactam, N-Methylcaprolactam, 1-Methylcaprolactam, Hexahydro-1-methyl-2H-azepin-2-one, ε-Caprolactam, N-methyl-, 2H-Azepin-2-one, hexahydro-N-methyl-, N-Methyl-e-caprolactam, and NSC 68794 .


Molecular Structure Analysis

The molecular structure of “2H-Azepin-2-one, hexahydro-1-methyl-” can be viewed using Java or Javascript . The molecular weight of this compound is 127.1842 .


Physical And Chemical Properties Analysis

The compound “2H-Azepin-2-one, hexahydro-1-methyl-” has a molecular weight of 127.1842 . More detailed physical and chemical properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, #H bond acceptors, #H bond donors, #Freely Rotating Bonds, #Rule of 5 Violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), Polar Surface Area, Polarizability, Surface Tension, Molar Volume can be found on ChemSpider .

Scientific Research Applications

Biomedicine

  • Summary of the Application : The compound is used in the hydrophobic modification of polysaccharides for the construction of their micelles . These micelles have applications in nanomedicine delivery technology, which plays an important role in modern medicine .
  • Methods of Application : The main chain of polysaccharides, which have wide sources, excellent biocompatibility, and non-toxicity, can be surface-modified or functionalized to have targeting ability . Amphiphilic polysaccharide micelles with good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure are regarded as ideal carriers for nanomedicines .
  • Results or Outcomes : The use of these micelles in nanomedicine delivery technology has shown good therapeutic effects in scientific research .

Medicinal Chemistry

  • Summary of the Application : The compound is used in the synthesis of 2H-azirine derivatives, which have shown potential in medicinal chemistry . These derivatives have been used as valuable synthons to construct heterocycles such as indoles, pyrroles, oxazoles, pyridines, quinolines, pyrazines, triazoles, and azepines .
  • Methods of Application : The synthesis of these derivatives can be achieved through various methods including the Neber approach, decomposition of vinyl azides, ring contraction of isoxazoles, oxidative cyclization of enamine derivatives, and radical addition/cyclization of alkynes .
  • Results or Outcomes : The synthesized 2H-azirine derivatives have been found in many natural products with diverse biological properties .

Synthesis of Chiral Spirocyclic Oxindole 2H-Azirines

  • Summary of the Application : The compound is used in the synthesis of chiral spirocyclic oxindole 2H-azirines . These compounds have shown potential in the field of organic chemistry .
  • Methods of Application : The synthesis of these compounds can be achieved by asymmetric Neber reaction of 3-O-sulfonyl ketoxime in the presence of (DHQD)2PHAL as a catalyst .
  • Results or Outcomes : The method has been successful in the catalytic asymmetric construction of spirooxindole 2H-azirines with enantioselectivity up to 84% ee .

Bioconjugation

  • Summary of the Application : The compound is used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule .
  • Methods of Application : The compound can be used to modify biomolecules such as proteins, peptides, or nucleic acids . This modification can enhance the properties of these biomolecules, making them more suitable for therapeutic or diagnostic applications .
  • Results or Outcomes : The use of this compound in bioconjugation has shown potential in enhancing the properties of biomolecules, which can lead to improved therapeutic or diagnostic applications .

Synthesis of 2H-Azirine-2-Carboxylic Acids and Their Esters

  • Summary of the Application : The compound is used in the synthesis of 2H-azirine-2-carboxylic acids and their esters . These compounds have shown potential in the field of organic chemistry .
  • Methods of Application : The synthesis of these compounds can be achieved by various methods, including the use of actinomycetes Streptomyces aureus .
  • Results or Outcomes : The synthesized 2H-azirine-2-carboxylic acids and their esters have shown antibacterial activity against a wide range of bacteria .

Safety And Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. It is also advised to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

1-[3-(2-oxoazepane-1-carbonyl)benzoyl]azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c23-17-10-3-1-5-12-21(17)19(25)15-8-7-9-16(14-15)20(26)22-13-6-2-4-11-18(22)24/h7-9,14H,1-6,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZRLUTUNSQNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)N(CC1)C(=O)C2=CC(=CC=C2)C(=O)N3CCCCCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864049
Record name 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60864049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-

CAS RN

7381-13-7
Record name Isophthaloylbiscaprolactam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7381-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis(hexahydro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-
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Record name 2H-Azepin-2-one, 1,1'-(1,3-phenylenedicarbonyl)bis[hexahydro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(1,3-Phenylenedicarbonyl)diazepan-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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